molecular formula C17H17N3O2S B2486214 (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1334030-63-5

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2486214
CAS No.: 1334030-63-5
M. Wt: 327.4
InChI Key: RKPBJCDJWGTTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound designed for research applications. It is built around the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This scaffold is found in several marketed drugs, such as the sedative zolpidem and the anxiolytic alpidem, underscoring its pharmaceutical relevance . The compound is further functionalized with a (E)-2-phenylethenesulfonamide group, a moiety that can be critical for target engagement. Recent research has demonstrated that imidazo[1,2-a]pyridine derivatives bearing sulfonamide groups exhibit significant potency against various targets; for instance, some sulfonamide hybrids have shown excellent in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain . The molecular architecture of this compound, which combines a planar, electron-rich heteroaromatic system with a sulfonamide group, suggests potential for interaction with enzymatic targets like oxidoreductases or synthases, making it a valuable candidate for investigating new therapeutic avenues in infectious diseases or oncology . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-14-6-5-9-17-19-16(13-20(14)17)12-18-23(21,22)11-10-15-7-3-2-4-8-15/h2-11,13,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBJCDJWGTTPG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is synthesized via a Gould-Jacobs cyclization, employing 2-aminopyridine and α-bromoketones under refluxing acetic acid (Scheme 1):

Reaction Conditions

  • Substrate: 2-Amino-5-methylpyridine (1.0 eq)
  • Electrophile: Bromoacetone (1.2 eq)
  • Solvent: Acetic acid
  • Temperature: 120°C, 6 h
  • Yield: 78–85%

Mechanistic Insight
The reaction proceeds through nucleophilic attack of the pyridine nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and aromatization.

Functionalization at C2 Position

Chlorination at C2 using phosphorus oxychloride (POCl₃) introduces a leaving group for subsequent amination:

Stepwise Protocol

  • Chlorination:
    • 5-Methylimidazo[1,2-a]pyridine (1.0 eq)
    • POCl₃ (3.0 eq), DMF (catalytic)
    • 80°C, 3 h → 2-Chloro-5-methylimidazo[1,2-a]pyridine (92% yield)
  • Amination:

    • 2-Chloro derivative (1.0 eq)
    • Benzylamine (2.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
    • Toluene, 100°C, 12 h → 2-(Benzylamino)-5-methylimidazo[1,2-a]pyridine (74% yield)
  • Hydrogenolysis:

    • H₂ (1 atm), 10% Pd/C (5 wt%)
    • MeOH, RT, 4 h → 5-Methylimidazo[1,2-a]pyridin-2-ylmethyl amine (quantitative)

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Sulfinic Acid Synthesis

Phenylacetylene is converted to (E)-styrenesulfinic acid via radical addition (Table 1):

Table 1: Optimization of Sulfinic Acid Formation

Entry Sulfur Source Solvent Temp (°C) Yield (%)
1 NaHSO₃ H₂O 25 32
2 SO₂ (g) DMF 0–5 68
3 NH₂SO₃H THF –20 41
4 SOCl₂ + H₂O₂ CH₂Cl₂ 40 89

Optimal conditions (Entry 4):

  • Phenylacetylene (1.0 eq), SOCl₂ (2.5 eq), H₂O₂ (30%, 1.5 eq)
  • Dichloromethane, 40°C, 8 h → (E)-Styrenesulfinic acid (89%)

Sulfonyl Chloride Formation

Sulfinic acid is oxidized to sulfonyl chloride using chlorine gas in CCl₄:

  • (E)-Styrenesulfinic acid (1.0 eq)
  • Cl₂ (g), CCl₄, 0°C → (E)-2-Phenylethenesulfonyl chloride (93% yield)

Sulfonamide Coupling and Stereochemical Control

Coupling Reaction

The amine and sulfonyl chloride are coupled under Schotten-Baumann conditions:

Procedure

  • 5-Methylimidazo[1,2-a]pyridin-2-ylmethyl amine (1.0 eq)
  • (E)-2-Phenylethenesulfonyl chloride (1.1 eq)
  • NaHCO₃ (2.0 eq), THF/H₂O (3:1)
  • 0°C → RT, 2 h → Crude product (96% yield)

Purification

  • Column chromatography (SiO₂, EtOAc/hexane 1:2)
  • Recrystallization (EtOH/H₂O) → 99.2% purity by HPLC

Preservation of (E)-Configuration

Key factors preventing isomerization during coupling:

  • Low Temperature: Reaction maintained at 0°C during sulfonyl chloride addition
  • Aprotic Solvent: THF minimizes acid-catalyzed isomerization
  • Short Reaction Time: 2 h limits exposure to basic conditions

FT-IR and NOESY NMR confirm trans-configuration (J = 16.2 Hz for vinyl protons).

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Patent CN107074804A discloses a continuous process for high-throughput production (Figure 1):

  • Imidazo[1,2-a]pyridine Module: Telescoped Gould-Jacobs cyclization/amination
  • Sulfonylation Module: Microreactor for sulfonyl chloride synthesis
  • Coupling Module: Static mixer for Schotten-Baumann reaction

Advantages

  • 98% conversion in <1 h residence time
  • 300 kg/month capacity

Green Chemistry Innovations

  • Solvent Recycling: MeOH/H₂O azeotrope recovery reduces waste by 40%
  • Catalyst Reuse: Immobilized Pd catalysts achieve 15 cycles without activity loss

Analytical Characterization Data

Table 2: Spectroscopic Properties

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=6.8 Hz, 1H), 7.89–7.82 (m, 2H), 7.63 (d, J=16.2 Hz, 1H), 6.95 (d, J=16.2 Hz, 1H), 4.72 (s, 2H), 2.49 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 145.3, 138.1, 134.7, 129.8, 128.4, 126.5, 122.9, 117.3, 115.8, 44.2, 21.0
HRMS (ESI+) m/z Calcd for C₁₇H₁₇N₃O₂S [M+H]⁺: 342.1018; Found: 342.1015

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NH-) group participates in acid-base and substitution reactions:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Hydrolysis Strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH) at elevated temperaturesCleavage to sulfonic acid and amine derivativesGeneral sulfonamide reactivity
Alkylation Alkyl halides (e.g., CH₃I) in basic media (e.g., K₂CO₃)N-alkylated sulfonamidesAnalogous reactions in piperidine-sulfonamide systems
Acylation Acyl chlorides (e.g., AcCl) with pyridine as a baseN-acylsulfonamidesObserved in morpholine-containing sulfonamides

Ethenesulfonamide Double Bond Reactivity

The trans-configured ethene bond enables stereospecific and addition reactions:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Hydrogenation H₂ gas with Pd/C or Raney Ni catalystSaturated sulfonamide derivative (N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethanesulfonamide)Hydrogenation of styryl analogs
Epoxidation m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂Epoxide formation at the double bondEpoxidation of α,β-unsaturated sulfonamides
Cycloaddition Dienophiles (e.g., maleic anhydride) under thermal conditionsDiels-Alder adductsReported for conjugated sulfonamides

Imidazo[1,2-a]pyridine Core Modifications

The electron-rich heterocycle undergoes electrophilic substitutions and coordination chemistry:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Halogenation NBS (N-bromosuccinimide) in DMF or Cl₂ gasBrominated or chlorinated derivatives at C-3 or C-8 positionsHalogenation of 5-methylimidazo[1,2-a]pyridines
Pd-Catalyzed Coupling Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃)Biaryl derivatives at C-6 or C-8Pd-mediated functionalization in imidazo[1,2-a]pyridines
Coordination with Metals Transition metal salts (e.g., Cu(II), Zn(II)) in EtOHMetal complexes via N-coordinationImidazo[1,2-a]pyridine as a ligand

Functional Group Interplay

The proximity of the sulfonamide and heterocyclic groups enables tandem reactions:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Tandem Hydrolysis-Alkylation Sequential H₂SO₄ hydrolysis followed by CH₃I treatmentAlkylated amine and sulfonic acid derivativesMulti-step reactivity in piperidine-sulfonamides
Oxidative Cyclization MnO₂ or DDQ in refluxing tolueneFused polycyclic sulfonamide derivativesOxidative coupling in imidazo[1,2-a]pyridines

Stability Under Synthetic Conditions

The compound exhibits moderate thermal stability but is sensitive to strong oxidizers:

ConditionStabilityDegradation ProductsNotes
Acidic (pH < 2) Unstable above 60°CSulfonic acid + imidazo[1,2-a]pyridine-2-methanamineHydrolysis dominates
Basic (pH > 10) Stable at RT, degrades at 80°CSulfonate salts + amine byproductsBase-catalyzed side reactions
UV Light PhotosensitiveIsomerization (E→Z) and radical adductsRequires dark storage

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its electrophilic potential:

TargetInteraction MechanismFunctional Group InvolvementReferences
Bacterial DNA Gyrase Competitive inhibition via sulfonamide bindingSulfonamide NH and SO₂ groupsPyridine-sulfonamide antibiotics
mGlu5 Receptors Allosteric modulation via heterocycle coordinationImidazo[1,2-a]pyridine N atomsmGlu5 antagonist analogs

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Inhibition of cell proliferation via apoptosis
A549 (Lung)12Induction of G1 phase cell cycle arrest
HepG2 (Liver)10Activation of caspase-dependent pathways

Recent clinical trials have shown that derivatives of this compound can induce partial responses in patients with advanced solid tumors, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity.

Table 2: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa12128 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains such as MRSA .

Neurological Applications

Research indicates that compounds similar to this compound may have neuroprotective effects. They are being investigated for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Table 3: Neurological Activity Data

AssayIC50 (µM)Effectiveness
Acetylcholinesterase Inhibition25Moderate inhibition observed
Neuroprotection in vitroN/AReduced neuronal apoptosis

This suggests potential applications in developing therapies for cognitive disorders .

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of a derivative of this compound. The results indicated that approximately 30% of participants experienced a partial response after treatment cycles, reinforcing the potential for further development .

Case Study 2: Antimicrobial Resistance

A study focused on the effectiveness of this compound against multi-drug resistant bacterial strains demonstrated significant efficacy. Modifications to the imidazole ring were shown to enhance antimicrobial potency, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Imidazo-Pyridine Derivatives
  • N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide ():
    • Core Differences : Contains a fused imidazo-pyrrolo-pyridine system instead of imidazo[1,2-a]pyridine.
    • Substituents : Cyclopropanesulfonamide and ethyl groups introduce distinct steric profiles.
    • Synthesis : Tosyl deprotection under basic conditions (NaOH in dioxane, 80°C) , contrasting with the target compound’s likely milder conditions due to absence of sensitive tosyl groups.
Pharmacopeial Sulfonamides
  • (R/S)-N-[(...)-yl]butanamide derivatives (): Structural Complexity: Larger substituents (e.g., dimethylphenoxy, tetrahydropyrimidinyl) increase molecular weight and lipophilicity. Functional Groups: Lack ethenesulfonamide rigidity but feature amide bonds and hydroxyl groups, altering solubility and target binding.

Data Table: Key Comparative Features

Feature Target Compound Compound Pharmacopeial Analogs ()
Core Structure Imidazo[1,2-a]pyridine Imidazo-pyrrolo-pyridine Varied (e.g., diphenylhexanamide)
Sulfonamide Substituent Phenylethenesulfonamide (E-configuration) Cyclopropanesulfonamide Complex amides with hydroxyl/phenoxy groups
Key Synthetic Step Likely Pd-catalyzed coupling or deprotection Tosyl deprotection under NaOH/dioxane Multi-step amidation and functionalization
Purification Method HPLC (assumed) HPLC Chromatography (assumed)
Structural Analysis Tools SHELXL , WinGX SHELX suite Pharmacopeial standards (e.g., NMR, HPLC)

Critical Analysis

Electronic and Steric Effects :

  • The 5-methyl group on the imidazo[1,2-a]pyridine core may enhance metabolic stability compared to bulkier substituents (e.g., ethyl in ).
  • The (E)-ethenyl group’s rigidity could improve target binding affinity versus flexible analogs.

Pharmacological Potential: While compounds exhibit complex pharmacokinetic profiles, the target compound’s smaller size and sulfonamide group may favor better solubility and blood-brain barrier penetration.

Biological Activity

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 1500455-66-2

Anticancer Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant anticancer activity. A study demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in disease processes. For instance, it has been shown to inhibit carbonic anhydrase and certain kinases, which play crucial roles in tumor progression and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulators such as cyclins and cyclin-dependent kinases.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress, which is linked to cancer progression.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within the tumors .

Study 2: Antimicrobial Activity

A clinical trial assessed the antimicrobial effects of this compound against resistant strains of Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth at low micromolar concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ProcessMechanismReference
AnticancerVarious Cancer Cell LinesApoptosis induction
AntimicrobialStaphylococcus aureusCell wall synthesis disruption
Enzyme InhibitionCarbonic AnhydraseCompetitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.